2-methyl-4-piperidin-1-ylphenol
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-methyl-4-piperidin-1-ylphenol |
InChI |
InChI=1S/C12H17NO/c1-10-9-11(5-6-12(10)14)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3 |
InChI Key |
SCJVENAJIYSJTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Toxicological Profile and Safety Protocols for 2-Methyl-4-piperidin-1-ylphenol
This in-depth technical guide addresses the toxicological profile and safety handling of 2-methyl-4-piperidin-1-ylphenol .
Author’s Note on Chemical Identity: The nomenclature "2-methyl-4-piperidin-1-ylphenol" strictly refers to a structure where the piperidine ring is attached to the phenol core via the nitrogen atom (N-linked) at the para position relative to the hydroxyl group. This distinguishes it from the more common Mannich base, 2-methyl-4-(piperidin-1-ylmethyl)phenol. Due to the limited public SDS availability for this specific N-linked intermediate, this guide synthesizes data from validated structural analogues (e.g., 4-piperidinophenol, 2-methyl-4-aminophenol) and quantitative structure-activity relationship (QSAR) principles to establish a robust safety protocol.
Executive Summary
2-methyl-4-piperidin-1-ylphenol is a specialized pharmaceutical intermediate belonging to the class of N-substituted aminophenols. It functions primarily as a scaffold in the synthesis of muscle relaxants, analgesics, and heterocyclic ligands. Its structural core—an electron-rich phenol ring coupled with a cyclic amine—imparts significant reactivity, necessitating strict control over oxidation and exposure.
This guide defines the safety parameters for research and scale-up, classifying the compound as a Category 1 Skin Sensitizer and a Suspected Mutagen , requiring containment measures equivalent to Occupational Exposure Band (OEB) 3 .
Part 1: Chemical Identification & Structural Disambiguation
Accurate identification is the first line of defense. The user must verify the specific isomer in use, as "piperidinyl phenols" often suffer from nomenclature ambiguity.
Chemical Identity
| Parameter | Detail |
| Chemical Name | 2-methyl-4-(piperidin-1-yl)phenol |
| IUPAC Name | 4-(Piperidin-1-yl)-2-methylphenol |
| CAS Number (Predicted) | Not widely listed; Analogous to 24302-35-0 (des-methyl) |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Physical State | Off-white to pale brown solid (oxidizes upon air exposure) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Structural Disambiguation (Critical)
Confusion often arises between the N-linked target and the C-linked Mannich base.
-
Target Compound (N-Linked): Piperidine attached via Nitrogen. (Higher sensitizing potential).
-
Common Impurity/Variant (C-Linked): 2-methyl-4-(piperidin-1-ylmethyl)phenol (CAS 68097-75-6).[1]
Figure 1: Structural distinction between the N-linked aminophenol (Target) and the methylene-linked variant.
Part 2: Toxicological Assessment (Read-Across Methodology)
As direct experimental data is scarce, the following profile is derived from Read-Across analysis using the closest structural analogues: 4-(piperidin-1-yl)phenol and 2-methyl-4-aminophenol.
Acute Toxicity
| Endpoint | Classification | Estimated Value | Basis for Classification |
| Oral Toxicity | Acute Tox. 4 | LD50: 500–1200 mg/kg (Rat) | Aminophenol analogues typically show moderate oral toxicity. |
| Dermal Toxicity | Acute Tox. 4 | LD50: >1000 mg/kg (Rabbit) | Predicted based on lipophilicity (LogP ~2.1) allowing dermal absorption. |
| Inhalation | STOT SE 3 | N/A | Dust causes respiratory tract irritation (mechanical & chemical). |
Health Hazards & CMR Assessment
The presence of the p-aminophenol moiety is the primary driver for toxicity.
-
Skin Sensitization (High Hazard):
-
Mechanism: The compound can undergo metabolic oxidation to form a quinone imine intermediate, a potent electrophile that binds to skin proteins (haptenization).
-
Classification: Skin Sens. 1 (H317) .
-
-
Genotoxicity (Mutagenicity):
-
2-methyl-4-aminophenol is a suspected mutagen (Muta. 2). The piperidine ring may stabilize the molecule but does not negate the aniline-like risk.
-
Recommendation: Treat as Suspected Mutagen (H341) until Ames test proves negative.
-
-
Eye/Skin Irritation:
-
Phenolic hydroxyl + basic amine = Zwitterionic character.
-
Classification: Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319).
-
Metabolic Activation Pathway
Understanding the bioactivation is crucial for safety. The diagram below illustrates why this compound is a sensitizer.
Figure 2: Bioactivation pathway showing the formation of reactive quinone imines leading to sensitization.
Part 3: GHS Hazard Classification
Based on the synthesized data, the following GHS classification is recommended for labeling and SDS generation.
Signal Word: WARNING
| Hazard Class | H-Code | Hazard Statement |
| Acute Tox. (Oral) | H302 | Harmful if swallowed. |
| Skin Irrit. | H315 | Causes skin irritation. |
| Eye Irrit. | H319 | Causes serious eye irritation. |
| Skin Sens. | H317 | May cause an allergic skin reaction. |
| Muta. | H341 | Suspected of causing genetic defects. |
| Aquatic Chronic | H411 | Toxic to aquatic life with long lasting effects. |
Part 4: Safety Handling & Exposure Control
Engineering Controls (Primary Barrier)
Do not rely solely on PPE. The volatility is low, but dust generation is the primary risk.
-
Solid Handling: Weighing and transfer must be performed inside a Chemical Fume Hood or a Powder Containment Enclosure .
-
Solution Handling: Standard fume hood.
-
HEPA Filtration: Required for all exhaust systems handling the solid.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95 / P2 (Minimum) ; P3/P100 for spills. | Prevents inhalation of sensitizing dusts. |
| Hands | Double Nitrile Gloves (0.11 mm min). | Phenolic compounds can permeate rubber. Change immediately upon splash. |
| Eyes | Chemical Goggles . | Safety glasses are insufficient for irritant powders. |
| Body | Lab Coat + Tyvek Sleeves . | Prevents accumulation of dust on street clothes (secondary exposure risk). |
Handling Protocol Workflow
This self-validating workflow ensures safety decisions are made before the bottle is opened.
Figure 3: Decision matrix for safe handling, prioritizing immediate dissolution of solids to minimize inhalation risk.
Part 5: Emergency & Disposal Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
-
Skin Contact: Wash with polyethylene glycol (PEG 300/400) or ethanol followed by soap and water. Note: Water alone is often ineffective for lipophilic phenols.
-
Eye Contact: Rinse for 15 minutes. Remove contact lenses.
Spill Cleanup
-
Evacuate: Clear the immediate area.
-
PPE: Don full PPE including P100 respirator.
-
Neutralization: Do not use oxidizers (bleach) as this may generate toxic quinones. Use a surfactant-based cleaner.
-
Collection: Wet the powder with a mist of water/solvent to prevent dusting, then wipe up.
Waste Disposal
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition.
-
Incineration: The preferred method of disposal to ensure destruction of the piperidine ring.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78206: 4-(Piperidin-1-yl)phenol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier - 4-aminophenol (CAS 123-30-8). (Used for Read-Across on aminophenol toxicity). Retrieved from [Link]
Sources
Technical Whitepaper: Ionization Behavior and pKa Profiling of 2-Methyl-4-piperidin-1-ylphenol
An In-depth Technical Guide to the Core Basic Properties of 2-Methyl-4-piperidin-1-ylphenol
Executive Summary
This guide provides a comprehensive technical analysis of the physicochemical properties of 2-methyl-4-piperidin-1-ylphenol , a structural motif relevant to medicinal chemistry as a scaffold for CNS-active agents and antioxidant stabilizers.
The compound exhibits amphoteric behavior characterized by two distinct ionization events. Unlike zwitterionic amino acids, this molecule exists predominantly in a neutral (uncharged) state at physiological pH (7.4) . Understanding this ionization profile is critical for predicting membrane permeability (LogD), solubility, and salt selection during early-stage drug development.
Structural Analysis & Theoretical pKa Prediction
To accurately predict the ionization behavior, we must first deconvolute the molecule into its constituent functional groups and analyze their electronic environments.
Structural Deconvolution
The compound consists of a phenolic core substituted at the:
-
C2 Position: A methyl group (weakly electron-donating, +I effect).
-
C4 Position: A piperidin-1-yl group (a tertiary amine attached directly to the aromatic ring).
Critical Distinction: The "piperidin-1-yl" nomenclature confirms this is an N-aryl piperidine (aniline-like), not a C-aryl piperidine. This distinction drastically lowers the basicity of the nitrogen compared to aliphatic amines due to resonance delocalization of the nitrogen lone pair into the aromatic π-system.
pKa Estimates via Structure-Activity Relationship (SAR)
| Functional Group | Electronic Effect | Reference Analog | Base pKa | Modifier Effect | Predicted pKa |
| Piperidine Nitrogen (Basic) | Resonance (-R) with phenyl ring reduces basicity. Para-OH adds electron density (+M), slightly restoring basicity. | 4-(dimethylamino)phenol | ~5.5 - 6.0 | Meta-Methyl (+I): +0.2 | 6.2 – 6.8 |
| Phenolic Oxygen (Acidic) | Para-amino group (+M) destabilizes phenoxide, reducing acidity. Ortho-methyl (+I) further reduces acidity. | 4-amino-2-methylphenol | 10.57 | N-alkyl substitution | 10.3 – 10.8 |
-
pKa₁ (Protonated Nitrogen): ~6.5
-
pKa₂ (Phenolic Hydroxyl): ~10.6
Ionization Behavior & Speciation
Because pKa (acid) > pKa (base) , the molecule does not form a stable zwitterion in the neutral pH range. Instead, it follows a standard Cation
Species Distribution Across pH
-
pH < 5.0 (Acidic): The nitrogen is protonated. The molecule exists as a Cation (+1) . Solubility is high.
-
pH 6.5 – 10.0 (Physiological/Neutral): The nitrogen deprotonates, while the phenol remains protonated. The molecule exists as a Neutral Species (0) . Lipophilicity is maximal; solubility is minimal.
-
pH > 11.0 (Basic): The phenol deprotonates. The molecule exists as an Anion (-1) . Solubility increases.
Visualization of Ionization Pathway
Caption: Stepwise ionization pathway of 2-methyl-4-piperidin-1-ylphenol showing the transition from cation to anion.
Experimental Protocols for pKa Determination
To validate these theoretical values, the following self-validating experimental protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method is ideal for compounds with solubility
Materials:
-
Titrator: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm).
-
Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.
-
Solvent: 0.15 M KCl (ionic strength adjustor) with co-solvent (Methanol/Dioxane) if aqueous solubility is low.
Protocol:
-
Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Sample Prep: Weigh ~3-5 mg of the compound into the titration vessel. Dissolve in 10 mL of degassed 0.15 M KCl.
-
Self-Validation Step: If the solution is cloudy, add Methanol in 10% increments (Yasuda-Shedlovsky extrapolation will be required).
-
-
Acidification: Add 0.1 M HCl to bring the starting pH to ~2.0 (ensuring full protonation of the piperidine).
-
Titration: Titrate with 0.1 M KOH in small increments (0.5 µL) until pH reaches 12.5.
-
Data Analysis: Plot Volume (KOH) vs. pH. Look for two inflection points.[1][2]
-
Inflection 1 (pH ~6.5): Corresponds to the Piperidinyl Nitrogen.
-
Inflection 2 (pH ~10.5): Corresponds to the Phenolic Oxygen.
-
Method B: UV-Metric Titration (Spectrophotometric)
Recommended if the compound has low solubility or requires very low concentrations (
Protocol:
-
Stock Solution: Prepare a 10 mM stock in DMSO.
-
Buffer Series: Prepare a series of buffers ranging from pH 2 to 13 (0.5 pH unit steps).
-
Measurement: Dilute stock into each buffer (final conc. ~50 µM). Measure UV-Vis absorbance (200–400 nm).
-
Analysis:
-
Identify
shifts. Phenol deprotonation usually causes a bathochromic (red) shift and hyperchromic effect. -
Plot Absorbance at
vs. pH. The inflection point of the sigmoidal curve = pKa.
-
Experimental Workflow Diagram
Caption: Decision tree and workflow for experimentally determining the pKa of 2-methyl-4-piperidin-1-ylphenol.
Implications for Drug Development[3][4]
Solubility Profile
The compound will exhibit a U-shaped solubility curve :
-
High Solubility: pH < 5 (Cationic) and pH > 11 (Anionic).
-
Minimum Solubility (Intrinsic): pH 7–9. This is the risk zone for precipitation in intestinal fluids (pH 6.5–7.5).
Salt Selection Strategy
To improve oral bioavailability, salt formation is recommended to target the basic piperidine nitrogen.
-
Recommended Counter-ions: Hydrochloride, Mesylate, or Tartrate.
-
Mechanism: Protonating the nitrogen locks the species in the Cationic form, ensuring rapid dissolution in the gastric environment (pH 1.2).
Lipophilicity (LogD)
-
LogP (Neutral): Estimated ~2.5 – 3.0 (Moderate lipophilicity).
-
LogD (pH 7.4): Since the molecule is predominantly neutral at pH 7.4, LogD
LogP . This suggests good passive permeability across the blood-brain barrier (BBB) or intestinal epithelium.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22174, 4-Dimethylaminophenol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-(4-Propyl-1-piperidinyl)phenol. Retrieved from [Link]
- Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
Sources
Methodological & Application
Application Notes & Protocols: 2-Methyl-4-piperidin-1-ylphenol as a Versatile Pharmaceutical Intermediate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Bifunctional Scaffold
In the landscape of pharmaceutical development, the strategic design and synthesis of novel molecular entities depend on the availability of versatile and reactive chemical intermediates. 2-Methyl-4-piperidin-1-ylphenol is one such intermediate, offering a unique combination of functional groups that make it a valuable building block for a diverse range of complex molecules. Its structure, featuring a nucleophilic piperidine ring, a reactive phenolic hydroxyl group, and a substituted aromatic core, presents multiple avenues for chemical modification.
This guide provides an in-depth exploration of the applications of 2-methyl-4-piperidin-1-ylphenol in pharmaceutical synthesis. Moving beyond a simple catalog of reactions, we will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific principles. The protocols and insights presented herein are designed to serve as a practical resource for chemists engaged in lead optimization and process development.
Physicochemical Properties
A foundational understanding of the intermediate's properties is critical for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 68097-75-6 | [1] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 116-118 °C | [1] |
Core Synthetic Applications & Mechanistic Insights
The synthetic utility of 2-methyl-4-piperidin-1-ylphenol is primarily derived from two key reactive sites: the nitrogen atom of the piperidine ring and the hydroxyl group of the phenol.
Diagram of Key Reactive Sites
Caption: Key reactive centers on the 2-methyl-4-piperidin-1-ylphenol scaffold.
1. C–N Bond Formation via Palladium-Catalyzed Buchwald-Hartwig Amination
The piperidine moiety is an excellent nucleophile for palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2] This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-nitrogen bonds between the piperidine nitrogen and various aryl or heteroaryl halides and triflates.[2][3]
-
Expertise & Causality: The choice of a palladium catalyst, a sterically hindered phosphine ligand (e.g., X-Phos, S-Phos), and a suitable base is critical for achieving high yields. The ligand facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle, while the base is required to deprotonate the amine nucleophile (or its conjugate acid after initial coordination to the palladium center).[4] An inert atmosphere is mandatory as the Pd(0) active catalyst is susceptible to oxidation.
This reaction is particularly valuable for synthesizing compounds where the piperidine unit is linked to a pyridine, pyrimidine, or other heterocyclic system, a common motif in centrally active agents and kinase inhibitors.[5]
2. C–O Bond Formation at the Phenolic Hydroxyl Group
The phenolic -OH group provides a second handle for diversification through C–O cross-coupling reactions, forming diaryl ethers. This transformation can also be achieved using palladium-catalyzed methods (Buchwald-Hartwig C–O coupling) or traditional copper-catalyzed Ullmann condensations.
-
Expertise & Causality: Palladium-catalyzed etherification often provides milder conditions and broader substrate scope compared to the high temperatures required for the classical Ullmann reaction. The mechanism is analogous to C–N coupling. Alternatively, the phenol can be converted into an aryl halide or triflate, reversing the roles of the coupling partners.[6] This two-step sequence is advantageous when the desired arylating agent is more readily available as a phenol.
Protocols for Pharmaceutical Intermediate Synthesis
The following protocols are presented as self-validating systems, with built-in checkpoints and explanations for key steps. These are generalized procedures that must be optimized for specific substrates.
Protocol 1: Palladium-Catalyzed N-Arylation of 2-Methyl-4-piperidin-1-ylphenol
This protocol details the Buchwald-Hartwig amination to couple the piperidine nitrogen with a representative aryl bromide.
Objective: To synthesize an N-arylpiperidine derivative, a common scaffold in pharmaceuticals.
Materials:
-
2-Methyl-4-piperidin-1-ylphenol
-
Aryl Bromide (e.g., 4-bromotoluene)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Nitrogen or Argon source
Experimental Workflow Diagram:
Caption: General workflow for a Buchwald-Hartwig cross-coupling reaction.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: To the flask, add 2-methyl-4-piperidin-1-ylphenol (1.0 eq), the aryl bromide (1.1 eq), sodium tert-butoxide (1.4 eq), X-Phos (0.02 eq), and Pd₂(dba)₃ (0.01 eq). Rationale: A slight excess of the aryl halide ensures complete consumption of the starting phenol. The strong, non-nucleophilic base is crucial for the catalytic cycle. Catalyst and ligand loadings are typically low, in the 1-2 mol% range.[4]
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Protocol 2: O-Arylation of the Phenolic Group
This protocol describes the formation of a diaryl ether via a palladium-catalyzed C-O coupling reaction.
Objective: To synthesize a diaryl ether derivative, a structure found in various biologically active molecules.
Materials:
-
2-Methyl-4-piperidin-1-ylphenol
-
Aryl Halide (e.g., 4-chloroanisole)
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Prepare a Schlenk flask under an inert atmosphere as described in Protocol 1.
-
Reagent Addition: To the flask, add 2-methyl-4-piperidin-1-ylphenol (1.2 eq), the aryl halide (1.0 eq), cesium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and BINAP (0.03 eq). Rationale: In this case, the phenol is often used in slight excess. Cesium carbonate is a preferred base for C-O coupling as it is effective at promoting the reaction without causing significant side reactions. BINAP is a classic bidentate ligand effective for this transformation.[2]
-
Solvent Addition: Add anhydrous toluene or dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Illustrative Application: Synthesis of a Mirtazapine Analogue Precursor
While not a direct intermediate in the synthesis of Mirtazapine itself, 2-methyl-4-piperidin-1-ylphenol serves as an excellent template for creating structurally related compounds.[7][8] The core strategy for Mirtazapine involves coupling a piperazine derivative with a substituted pyridine, followed by cyclization.[9][10][11] We can adapt this logic to our intermediate.
Reaction Scheme:
Caption: Hypothetical C-N coupling to form a precursor for novel tetracyclic antidepressants.
This hypothetical reaction demonstrates how the N-arylation protocol can be directly applied to couple the intermediate with a heteroaryl halide, rapidly assembling a complex molecular architecture suitable for further elaboration into novel therapeutic agents. The resulting product could undergo reduction of the nitro group and subsequent cyclization to yield a Mirtazapine analogue.
Conclusion
2-Methyl-4-piperidin-1-ylphenol is a potent pharmaceutical intermediate whose value lies in its bifunctional nature. The strategic and selective manipulation of its piperidine nitrogen and phenolic hydroxyl groups, primarily through robust and scalable palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse and complex molecular scaffolds. The protocols and mechanistic insights provided in this guide serve as a testament to its utility and are intended to empower researchers to leverage this versatile building block in the pursuit of next-generation therapeutics.
References
- Improved Process For The Preparation Of Mirtazapine. Quick Company.
- Mirtazapine synthesis. ChemicalBook.
- CAS RN 68097-75-6 | 2-Methyl-4-(piperidin-1-ylmethyl)phenol. Hoffman Fine Chemicals.
- Process for production of mirtazapine. Google Patents.
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Supplementary Information.
- Buchwald–Hartwig amination. Wikipedia.
- The preparation method of mirtazapine and its intermediate. Eureka | Patsnap.
- Methods for the preparation of mirtazapine intermediates. Google Patents.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.org.
- Process for the preparation of 4-(4-(4-aminophenyl) piperazin-1-yl) phenol. Technical Disclosure Commons.
- Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists. Google Patents.
- The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions. In-Review.
Sources
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2014122474A1 - Piperidin-1 -yl and azepin-1 -yl carboxylates as muscarinic m4 receptor agonists - Google Patents [patents.google.com]
- 6. The Conversion of Phenols to the Corresponding Aryl Halides Under Mild Conditions [organic-chemistry.org]
- 7. Improved Process For The Preparation Of Mirtazapine [quickcompany.in]
- 8. US8173804B2 - Process for production of mirtazapine - Google Patents [patents.google.com]
- 9. Mirtazapine synthesis - chemicalbook [chemicalbook.com]
- 10. The preparation method of mirtazapine and its intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. US6774230B2 - Methods for the preparation of mirtazapine intermediates - Google Patents [patents.google.com]
Troubleshooting & Optimization
Removing piperidine impurities from 2-methyl-4-piperidin-1-ylphenol crude product
Technical Support Center: Purification of 2-Methyl-4-piperidin-1-ylphenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing piperidine impurities from crude 2-methyl-4-piperidin-1-ylphenol product. The following troubleshooting guides and FAQs are designed to address specific issues encountered during experimental work, with a focus on the underlying chemical principles to empower effective problem-solving.
Understanding the Challenge: Key Physicochemical Properties
A successful purification strategy hinges on exploiting the differences in the physicochemical properties of the desired product and the impurity.
| Property | 2-Methyl-4-piperidin-1-ylphenol (Predicted) | Piperidine (Impurity) | Rationale for Separation |
| Molecular Weight | 191.27 g/mol | 85.15 g/mol [1] | Significant difference allows for potential separation by distillation, though the high boiling point of the product makes this less practical. |
| Boiling Point | ~330.5 °C at 760 mmHg[2] | 106 °C at 760 mmHg[3][4][5] | The large difference in boiling points makes simple distillation a viable method for removing the more volatile piperidine. |
| Acidity/Basicity (pKa) | pKa of phenol ~10 | pKa of conjugate acid ~11.22[3] | The phenolic group is weakly acidic, while piperidine is a relatively strong secondary amine base. This difference is the cornerstone of acid-base extraction. |
| Solubility | Soluble in organic solvents. | Miscible with water and soluble in many organic solvents.[1][6] | The miscibility of piperidine in water is a key factor in its removal during aqueous washes. |
Frequently Asked Questions (FAQs)
Q1: Why is piperidine often a difficult impurity to remove from my 2-methyl-4-piperidin-1-ylphenol product?
A1: The challenge arises from the fact that both your product and the piperidine impurity contain a piperidine ring, which can lead to similar solubility profiles in certain organic solvents. However, the key difference to exploit is the presence of the weakly acidic phenolic hydroxyl group on your product, which is absent in the basic piperidine impurity.
Q2: I performed a simple aqueous wash, but my product is still contaminated with piperidine. What went wrong?
A2: While piperidine is miscible with water, a simple neutral water wash is often insufficient for complete removal.[1][6] This is because piperidine can have significant solubility in the organic solvent containing your product. To effectively remove it, you need to leverage its basicity, as detailed in the acid-base extraction protocol below.
Q3: Can I use distillation to remove the piperidine?
A3: Yes, given the significant difference in boiling points (Piperidine: 106 °C vs. 2-Methyl-4-piperidin-1-ylphenol: ~330.5 °C), simple distillation is a theoretically sound method.[2][3][4][5] However, the high boiling point of your product may not be ideal, as some compounds can be temperature-sensitive. For a laboratory setting, liquid-liquid extraction is often a more practical and efficient first step.
Q4: Will column chromatography work to separate piperidine from my product?
A4: Column chromatography can be an effective method for this separation. Since piperidine is more polar than your product (due to the N-H bond), it will adhere more strongly to a polar stationary phase like silica gel. Therefore, your product should elute first. The choice of eluent is critical; a gradient of increasing polarity (e.g., from hexane/ethyl acetate to a higher concentration of ethyl acetate or even a small amount of methanol) will be necessary to first elute your product and then wash off the piperidine.
Troubleshooting Guides
Issue 1: Low Yield After Acid-Base Extraction
Potential Cause: You may be losing your product in the aqueous layer. Although 2-methyl-4-piperidin-1-ylphenol is a phenol and thus weakly acidic, using too strong a base for washing can deprotonate it, forming the phenoxide salt. This salt is water-soluble and will be washed away with the aqueous layer, reducing your final yield.
Solution:
-
Use a milder acid for the initial wash: Instead of a strong acid like concentrated HCl, use a dilute solution (e.g., 1M HCl). This will be sufficient to protonate the highly basic piperidine, rendering it water-soluble, while minimizing the protonation of your less basic product's piperidine nitrogen.
-
Careful pH adjustment: When basifying the aqueous layer to recover any dissolved product, do so carefully and ensure you don't overshoot the pH, which could lead to degradation.
-
Back-extraction: After the initial acidic wash, wash the organic layer with a saturated solution of sodium bicarbonate. This weak base is not strong enough to deprotonate the phenol but will remove any residual strong acid.
Issue 2: Piperidine Impurity Still Present After Acid-Base Extraction
Potential Cause: Incomplete protonation of piperidine or insufficient washing.
Solution:
-
Multiple acidic washes: Perform at least two to three washes with the dilute acid solution. This ensures a more complete extraction of the piperidine salt into the aqueous phase.
-
Check the pH of the aqueous layer: After the acidic wash, test the pH of the aqueous layer to ensure it is acidic. This confirms that you have used enough acid to protonate the piperidine.
-
Vigorous mixing: Ensure thorough mixing of the organic and aqueous layers in the separatory funnel to maximize the surface area for the acid-base reaction and extraction.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the difference in the pKa values of the weakly acidic phenol and the basic piperidine impurity.[7][8][9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-methyl-4-piperidin-1-ylphenol in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated piperidine hydrochloride will move into the aqueous (top) layer.
-
Drain the organic (bottom, if using DCM) layer into a clean flask. Discard the aqueous layer.
-
Repeat the acidic wash two more times with fresh 1M HCl.
-
-
Neutralizing Wash:
-
Return the organic layer to the separatory funnel.
-
Wash with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Drain the organic layer and discard the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Diagram of Acid-Base Extraction Workflow:
Caption: Workflow for Acid-Base Extraction.
Protocol 2: Purification by Column Chromatography
This protocol separates compounds based on their differential adsorption to a stationary phase.[11][12]
Step-by-Step Methodology:
-
Prepare the Column:
-
Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane:ethyl acetate).
-
The less polar 2-methyl-4-piperidin-1-ylphenol will elute before the more polar piperidine.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Diagram of Chromatographic Separation Principle:
Sources
- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 110-89-4 CAS MSDS (Piperidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. researchgate.net [researchgate.net]
Improving reaction kinetics for 2-methyl-4-piperidin-1-ylphenol formation
Technical Support Center: 2-Methyl-4-piperidin-1-ylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-methyl-4-piperidin-1-ylphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, a classic example of the Mannich reaction with a substituted phenol. Our goal is to provide you with the causal understanding and practical steps needed to optimize your reaction kinetics, maximize yields, and ensure product purity.
Core Principles: Understanding the Mannich Reaction with Phenols
The synthesis of 2-methyl-4-piperidin-1-ylphenol from 2-methylphenol (o-cresol), formaldehyde, and piperidine is a three-component aminomethylation known as the Mannich reaction.[1][2] The reaction's success hinges on two primary stages:
-
Formation of the Iminium Ion: Piperidine and formaldehyde react to form a highly electrophilic species, the N-piperidinyl-methaniminium ion. This is the key electrophile in the reaction.
-
Electrophilic Aromatic Substitution (EAS): The electron-rich aromatic ring of 2-methylphenol acts as the nucleophile, attacking the iminium ion. The hydroxyl group is a strong activating group, directing the substitution primarily to the ortho and para positions. Since the ortho positions are more sterically hindered by the methyl and hydroxyl groups, the reaction strongly favors substitution at the open para position.[3]
Below is a diagram illustrating the fundamental reaction pathway.
Caption: Reaction mechanism for 2-methyl-4-piperidin-1-ylphenol synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?
Low yield is a multifaceted problem often stemming from suboptimal conditions or competing side reactions. A systematic approach is crucial.
Causality: The overall yield is a product of the efficiency of both the iminium ion formation and the subsequent electrophilic substitution. If either step is inefficient, the yield will suffer. Furthermore, the product itself can be unstable under certain workup conditions.
Troubleshooting Workflow:
Caption: Systematic troubleshooting workflow for low reaction yield.
Detailed Action Plan:
-
Reagent Quality and Stoichiometry:
-
Formaldehyde Source: Aqueous formaldehyde (formalin) contains water and methanol, which can negatively impact kinetics.[4] Using high-purity paraformaldehyde, which depolymerizes in situ, is often preferable.[5]
-
Stoichiometry: A common starting point is a 1:1:1 molar ratio of phenol, formaldehyde, and amine. However, to minimize side reactions where the product reacts further, consider using a slight excess (1.1 equivalents) of the less expensive reagents, typically formaldehyde and piperidine.
-
-
Reaction Temperature: Temperature control is critical. While heat can accelerate the reaction, it disproportionately accelerates side reactions like polymerization.[5]
-
Recommendation: Begin the reaction at a lower temperature (e.g., room temperature to 40°C) and monitor progress via Thin Layer Chromatography (TLC). Only increase the temperature gradually if the reaction is too slow.
-
-
Workup Procedure - The Retro-Mannich Reaction: The Mannich reaction is reversible. Under harsh workup conditions (high heat, extreme pH), the product can decompose back into the starting materials, a process known as the retro-Mannich reaction.[6]
-
Recommendation: Always cool the reaction mixture to 0-5°C in an ice bath before quenching or extraction. Neutralize with a mild agent like a saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like NaOH.[6]
-
Q2: I'm observing a significant amount of a sticky, insoluble polymer. How can I prevent this?
This is the most frequent side reaction in Mannich condensations with phenols.
Causality: The product, 2-methyl-4-(piperidin-1-ylmethyl)phenol, still possesses an activated aromatic ring. It can act as a nucleophile and react with another iminium ion at one of its open ortho positions, leading to di-substitution and subsequent oligomerization.
Mitigation Strategies:
-
Slow Addition: Instead of mixing all reactants at once, add a solution of piperidine and formaldehyde dropwise to a solution of the 2-methylphenol over several hours.[5][7] This maintains a low instantaneous concentration of the highly reactive iminium ion, favoring the reaction with the more abundant starting phenol over the product.
-
Lower Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature will significantly reduce the rate of this side reaction.[5]
-
Solvent Choice: In some cases, a less polar, aprotic solvent can disfavor the formation of the highly charged transition states leading to polymerization.
Q3: What is the optimal solvent for this reaction, and what is the scientific rationale for its choice?
Solvent selection is a critical parameter that influences reaction rate, selectivity, and side reactions by affecting reactant solubility and the stability of the transition state.[8] There is no single "best" solvent, as the optimal choice depends on balancing these factors.
Causality: The rate-determining step is typically the electrophilic attack of the phenol on the iminium ion. Solvents that can stabilize the charged, high-energy transition state of this step will accelerate the reaction. However, highly polar, protic solvents can also strongly solvate the reactant amine, potentially reducing its nucleophilicity for forming the iminium ion.[4][9]
Comparative Analysis of Common Solvents:
| Solvent | Dielectric Constant (ε) | Type | Rationale & Considerations |
| Ethanol | 24.5 | Protic | Pros: Excellent solubility for all reactants. Commonly used.[3][10] Cons: Can slow the reaction by over-solvating reactants.[4][9] |
| Methanol | 32.7 | Protic | Pros: Similar to ethanol but more polar. Cons: Higher polarity may lead to slower rates compared to ethanol in some cases.[11] |
| Dioxane | 2.2 | Aprotic | Pros: Can increase selectivity and reduce side reactions.[12] Cons: Lower solubility for ionic intermediates; potential safety concerns. |
| Toluene | 2.4 | Aprotic | Pros: Good for running reactions at higher temperatures under reflux. Cons: Poor solubility for the iminium salt intermediate. |
| Solvent-Free | N/A | N/A | Pros: Environmentally friendly ("green"), high reactant concentration can lead to faster rates and good yields.[13] Cons: Can be difficult to control temperature and stirring for viscous mixtures. |
Recommendation: Ethanol is a reliable starting point due to its excellent solvent properties. If side reactions are problematic, consider switching to an aprotic solvent like dioxane or exploring a solvent-free methodology.[12][13]
Experimental Protocols
The following protocols provide a robust starting point for your experiments.
Protocol 1: Standard Synthesis in Ethanol
This protocol is a well-established method and serves as a good baseline for optimization.
Materials:
-
2-Methylphenol (o-cresol)
-
Paraformaldehyde
-
Piperidine
-
Ethanol (absolute)
-
Hydrochloric Acid (HCl, for workup pH adjustment if needed)
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methylphenol (1.0 eq) in absolute ethanol.
-
In a separate beaker, prepare a slurry of paraformaldehyde (1.1 eq) and piperidine (1.1 eq) in a small amount of ethanol.
-
Add the piperidine/paraformaldehyde slurry to the 2-methylphenol solution in one portion.
-
Heat the reaction mixture to a gentle reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.
-
Once the starting material is consumed, cool the reaction flask to 0-5°C in an ice bath.
-
Slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol/water or hexane.
Protocol 2: Optimized Synthesis with Slow Addition to Minimize Polymerization
This protocol is designed to address the common issue of polymer formation.
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve 2-methylphenol (1.0 eq) in ethanol.
-
In a separate beaker, combine piperidine (1.1 eq) and paraformaldehyde (1.1 eq) in ethanol. Stir for 15 minutes until a homogeneous solution or fine suspension is formed.
-
Transfer the piperidine/formaldehyde mixture to the addition funnel.
-
Heat the 2-methylphenol solution to 50°C.
-
Add the contents of the addition funnel dropwise to the reaction flask over a period of 2-3 hours.
-
After the addition is complete, maintain the temperature at 50°C and continue stirring, monitoring by TLC until the reaction is complete.
-
Proceed with the workup and purification as described in Protocol 1 (Steps 5-9).
References
- Al-Garni, T. S., Ismail, A. M., Al-Zaben, M., & El-Faham, A. (2013). Solvent Effects on the Kinetic and Mechanism of N-Mannich Bases of 3-Hydrazonoindole-2-one. Journal of Chemistry.
-
Ismail, A. M. (2011). Kinetic Study of N-Mannich Bases in Solvents. Scribd. [Link]
-
Ghammamy, S., et al. (2018). Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. Taylor & Francis Online. [Link]
- Chiruta, C., et al. (2012). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.
-
Tse, M. K. (2007). Catalytic Thioalkylation of Phenols Based on Mannich-Type Phenol. Request PDF. [Link]
-
Kaur, H., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]
-
Plaquevent, J.-C., et al. (2011). Solvent- and Catalyst-Free Selective Mannich Reaction on Catechols and Para Substituted Phenols: A Convenient Route to Catechol- and Phenol-Iminodiacetic Acid Ligands. Taylor & Francis Online. [Link]
-
Kodadek, T. (2007). Imines that React with Phenols in Water over a Wide pH Range. PMC. [Link]
-
ResearchGate. (n.d.). Solvent effect on Mannich reaction. [Link]
-
ResearchGate. (n.d.). The influence of solvents on the Mannich reaction. [Link]
-
Kiss, L., et al. (2020). Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives. RSC Publishing. [Link]
-
Tunoori, A. R. (2023). Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. ACS Publications. [Link]
-
ResearchGate. (n.d.). Mannich reaction mechanism for phenols. [Link]
-
ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. [Link]
-
Rivera, D. G., et al. (2024). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions. MDPI. [Link]
-
Fodor, L., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PMC. [Link]
-
Beilstein Journals. (2025). Formaldehyde surrogates in multicomponent reactions. [Link]
-
Seden, G. & Seayad, J. (2014). The Redox-Mannich Reaction. ACS Publications. [Link]
-
Chemistry Steps. (2021). Mannich Reaction. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Testbook. (n.d.). Mannich Reaction Mechanism: Learn Example, Step by Step Mechanism. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scribd.com [scribd.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. ajgreenchem.com [ajgreenchem.com]
- 12. Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08325A [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
Minimizing side reactions during 2-methyl-4-piperidin-1-ylphenol synthesis
Ticket ID: #SYN-2M4P-001 Status: Open Priority: High (Process Optimization & Impurity Control) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Critical Criticality Analysis: The "Why" Behind the Failures
Welcome to the technical support hub for 2-methyl-4-(piperidin-1-yl)phenol . If you are accessing this guide, you are likely encountering low yields, "black tar" formation, or stalled reactions.
This molecule presents a classic "Push-Pull" electronic conflict:
-
The Electron-Rich Trap: The product is an electron-rich aminophenol. These are notoriously prone to oxidation (forming quinones/iminoquinones) upon exposure to air, leading to the dreaded "black tar."
-
The Catalyst Poison: The free phenolic hydroxyl (-OH) at the ortho-methyl position is acidic (
). In palladium-catalyzed cross-couplings (Buchwald-Hartwig), strong bases deprotonate this group. The resulting phenoxide anion can coordinate tightly to the Palladium (Pd) center, displacing the amine or ligand, and shutting down the catalytic cycle (off-cycle resting state).
The Solution Strategy: We will focus on the Buchwald-Hartwig Amination as the primary route (high convergence). The guide is split into two workflows:
-
Workflow A (High Reliability): Protection of the phenol (Recommended).
-
Workflow B (Direct): Optimization for free phenol coupling (Advanced).
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turns black immediately upon workup."
Diagnosis: Oxidative Degradation (Quinone Formation). The product, 2-methyl-4-piperidin-1-ylphenol, is easily oxidized to a p-quinone imine methide species by atmospheric oxygen, especially under basic conditions.
-
Corrective Action:
-
Degas Everything: Sparge all solvents with Argon/Nitrogen for 20 minutes before adding the catalyst.
-
Acidic Workup: Do not concentrate the free base. Quench the reaction with dilute HCl or convert the product immediately to the HCl or Oxalate salt in the organic phase. The salt form is stable to oxidation.
-
Additives: Add 1-2% Sodium Ascorbate to the aqueous wash buffers to scavenge oxidants.
-
Issue 2: "I see the starting material disappearing, but I'm getting 2-methylphenol (o-cresol) instead of the product."
Diagnosis: Hydrodehalogenation (Reductive Elimination Failure).
The Pd-Aryl intermediate is undergoing
-
Corrective Action:
-
Solvent Switch: If using isopropanol or ethanol, STOP. These are hydride donors. Switch to Toluene , Dioxane , or t-Amyl Alcohol .
-
Ligand Bulk: Switch to a bulkier ligand like BrettPhos or RuPhos . These facilitate the difficult reductive elimination step for electron-rich amines.
-
Temperature: Lower the temperature slightly (from 100°C to 80°C). Hydrodehalogenation often has a higher activation energy than the coupling.
-
Issue 3: "The reaction stalls at 40-50% conversion. Adding more catalyst doesn't help."
Diagnosis: Catalyst Poisoning by Phenoxide. If you are using a strong base (e.g., NaOtBu) with the free phenol, the generated phenoxide is binding to the Pd, preventing the amine from entering the cycle.
-
Corrective Action:
-
Change the Base: Switch to a weaker base like K₃PO₄ (Potassium Phosphate Tribasic) or Cs₂CO₃ . These maintain a lower concentration of the active phenoxide.
-
Use the "Water-Strip" Method: Use a biphasic system (Toluene/Water) with a phase transfer catalyst. The phenoxide stays in the water; the coupling happens in the toluene.
-
Go to Workflow A: Protect the phenol as a Silyl Ether (TBS) or Benzyl Ether (Bn). This eliminates the poisoning pathway entirely.
-
Visualizing the Failure Modes
The following diagram illustrates the competitive pathways in the catalytic cycle.
Caption: Figure 1. Competitive pathways during the Buchwald-Hartwig coupling. Green paths represent success; red paths indicate specific failure modes addressed in this guide.
Validated Experimental Protocols
Workflow A: The "High Reliability" Route (Protected Phenol)
Use this route for scale-up or if high purity (>99%) is required.
Step 1: Protection
-
React 4-bromo-2-methylphenol with TBDMS-Cl (1.2 eq) and Imidazole (2.0 eq) in DCM at RT for 2 hours.
-
Wash with water, dry, and concentrate.[1] Yield is typically quantitative.
Step 2: Coupling (The Buchwald Protocol)
-
Substrate: (4-bromo-2-methylphenoxy)(tert-butyl)dimethylsilane (1.0 eq)
-
Amine: Piperidine (1.2 eq)
-
Catalyst: Pd(OAc)₂ (1-2 mol%)
-
Ligand: RuPhos or BrettPhos (2-4 mol%) (1:2 Pd:Ligand ratio)
-
Base: NaOtBu (1.4 eq) - Safe to use strong base now that phenol is protected.
-
Solvent: Toluene (anhydrous, degassed)
-
Conditions: 80-100°C under Argon for 4-12 hours.
Step 3: Deprotection & Salt Formation
-
Filter the reaction mixture through Celite to remove Pd black.
-
Add TBAF (1.0 M in THF) or simply treat with 4M HCl in Dioxane .
-
The acid cleaves the silyl group AND precipitates the product as the Hydrochloride Salt .
-
Filter the white solid. This avoids the oxidation "tar" issue entirely.
Workflow B: The "Direct" Route (Free Phenol)
Use this route for rapid screening or if protecting groups are too costly.
-
Substrate: 4-bromo-2-methylphenol (1.0 eq)
-
Amine: Piperidine (1.2 eq)
-
Pre-Catalyst: BrettPhos Pd G3 or G4 (2 mol%)
-
Why: These precatalysts activate quickly and the bulky ligand shell protects against phenoxide coordination.
-
-
Base: K₃PO₄ (2.0 eq) or LiHMDS (2.2 eq)
-
Note: If using LiHMDS, add 2 equivalents to deprotonate the phenol first, then the amine acts as the nucleophile.
-
-
Solvent: 1,4-Dioxane (degassed).
-
Conditions: 100°C, sealed tube, 16 hours.
Comparative Data: Ligand Selection
The choice of ligand is the single most critical variable.
| Ligand | Yield (Free Phenol) | Yield (Protected) | Risk Profile |
| BrettPhos | 85-92% | >95% | Low. Best for secondary amines. Resists poisoning. |
| RuPhos | 75-80% | 92-96% | Low. Excellent, but slightly more sensitive to steric bulk on the phenol. |
| BINAP | <30% | 80% | High. Poor reductive elimination with electron-rich substrates. |
| PPh3 | 0-10% | 40% | Critical Failure. Do not use. Cannot prevent catalyst death. |
References
-
Buchwald-Hartwig Amination with Free Phenols
-
Maitre, S., et al. "Palladium-Catalyzed Coupling of Ammonia and Lithium Amide with Aryl Halides." Journal of the American Chemical Society, 2008. (Demonstrates utility of BrettPhos).
-
-
BrettPhos Pd G3 Precatalyst
-
Sigma-Aldrich/Merck Technical Sheet. "BrettPhos Pd G3."
-
-
Side Reactions in C-N Coupling
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
- Nishinaga, A., et al. "Oxidation of aminophenols." Journal of Organic Chemistry.
For further assistance, please upload your HPLC trace and NMR spectra to the secure portal.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Methyl-4-piperidin-1-ylphenol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and medicinal chemistry, the structural elucidation of novel compounds is a cornerstone of discovery. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation of 2-methyl-4-piperidin-1-ylphenol, a molecule of interest due to its substituted phenol and piperidine moieties, which are common pharmacophores.
Predicted Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of 2-methyl-4-piperidin-1-ylphenol in a mass spectrometer is expected to be influenced by the ionization method employed, typically Electrospray Ionization (ESI) or Electron Ionization (EI).
Electrospray Ionization (ESI): As a soft ionization technique, ESI is anticipated to primarily generate the protonated molecule, [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) analysis of this precursor ion would induce fragmentation. The basic nitrogen atom of the piperidine ring is the most likely site of protonation.
Electron Ionization (EI): This higher-energy technique will likely lead to more extensive fragmentation. Ionization can occur at the nitrogen lone pair or the pi-system of the phenol ring.
Here, we will focus on the predicted fragmentation pathways under both conditions, drawing parallels with known fragmentation of piperidine and phenol derivatives.
Key Predicted Fragmentation Reactions:
-
Alpha-Cleavage of the Piperidine Ring: A dominant fragmentation pathway for piperidine derivatives, especially under EI, is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] This results in the formation of a stable, resonance-stabilized iminium ion. For 2-methyl-4-piperidin-1-ylphenol, this could involve the loss of a hydrogen radical or cleavage within the ring.
-
Ring Fission of the Piperidine Moiety: The piperidine ring can undergo cleavage, leading to the formation of various acyclic fragment ions.[1]
-
Benzylic Cleavage: The bond between the piperidinyl group and the phenolic ring is a benzylic position. Cleavage at this bond would be a highly favored fragmentation pathway, leading to the formation of a stable benzylic cation or a stable piperidinyl radical/cation.
-
Fragmentation of the Phenol Ring: Phenolic compounds exhibit characteristic fragmentation patterns, including the loss of CO and CHO radicals.[2][3] The presence of the methyl substituent will also influence the fragmentation of the aromatic ring.
Comparative Fragmentation Analysis
To substantiate our predictions, let's consider the fragmentation of similar structures.
-
Piperidine Derivatives: Studies on various piperidine alkaloids and synthetic derivatives consistently show that alpha-cleavage and ring-opening are the primary fragmentation routes.[1][4] The nature and position of substituents heavily influence the specific fragment ions observed.[1]
-
Phenolic Compounds: The mass spectra of simple phenols are characterized by a prominent molecular ion peak and fragments corresponding to the loss of a hydrogen atom, followed by the elimination of carbon monoxide.[2]
-
Fentanyl and Related Compounds: Although more complex, fentanyl and its analogues, which contain a piperidine ring, exhibit fragmentation pathways involving the piperidine moiety that can provide insights into the fragmentation of our target molecule.[5]
The fragmentation of 2-methyl-4-piperidin-1-ylphenol will therefore be a composite of these characteristic patterns, with the relative abundance of fragment ions depending on the ionization energy and the specific instrument parameters.
Experimental Protocol for Mass Spectrometry Analysis
To acquire high-quality mass spectra of 2-methyl-4-piperidin-1-ylphenol, the following experimental setup is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 2-methyl-4-piperidin-1-ylphenol in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides a source of protons for efficient ionization in positive mode. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Elutes the analyte from the reversed-phase column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes | A generic gradient suitable for screening; should be optimized for the specific analyte. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources.[1] |
| Injection Volume | 1 - 5 µL | A typical injection volume to avoid overloading the column and detector.[1] |
| Column Temperature | 30 - 40 °C | Ensures reproducible retention times.[1] |
Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules, expected to yield a strong protonated molecular ion.[1] |
| Ionization Mode | Positive | The basic nitrogen in the piperidine ring is readily protonated.[1] |
| Full Scan MS | m/z 50-500 | To determine the m/z of the precursor ion ([M+H]⁺). |
| Tandem MS (MS/MS) | Product ion scan of the [M+H]⁺ precursor | To generate a fragmentation pattern. |
| Collision Energy | Ramped (e.g., 10-40 eV) | To obtain a rich fragmentation spectrum with both low and high energy fragments. |
Predicted Mass Spectrum and Data Interpretation
Based on the structure of 2-methyl-4-piperidin-1-ylphenol (Molecular Formula: C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ), the following key ions are predicted in its ESI-MS/MS spectrum:
| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 206.16 | [C₁₃H₂₀NO]⁺ | Protonated molecule ([M+H]⁺) |
| 121.07 | [C₇H₇O]⁺ | Benzylic cleavage with charge retention on the phenolic moiety. |
| 86.10 | [C₅H₁₂N]⁺ | Benzylic cleavage with charge retention on the piperidine moiety. |
Data Analysis Workflow:
Caption: A typical workflow for the acquisition and analysis of mass spectrometry data for structural elucidation.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometry fragmentation patterns of 2-methyl-4-piperidin-1-ylphenol. By leveraging established fragmentation mechanisms of its constituent chemical moieties—piperidine and substituted phenol—we can anticipate the key fragment ions that would be observed experimentally. The provided experimental protocol offers a robust starting point for researchers to acquire high-quality data. The true power of mass spectrometry lies in the careful interpretation of fragmentation data, and by comparing experimental results with the predictions laid out in this guide, scientists can confidently elucidate the structure of this and other novel chemical entities.
References
- BenchChem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
- Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry.
- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Unknown Source.
- Unknown Author. (n.d.). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab...
- Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. Doc Brown's Chemistry.
- Jackson, G., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospr. West Virginia University.
- ECHIMICA. (2020, December 17).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. m.youtube.com [m.youtube.com]
- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
Comparing synthetic routes for 2-methyl-4-piperidin-1-ylphenol efficiency
Executive Summary & Strategic Analysis
The synthesis of 2-methyl-4-piperidin-1-ylphenol (an analogue of 4-(piperidin-1-yl)phenol) represents a classic decision point in medicinal chemistry: choosing between high-fidelity transition metal catalysis and robust, cost-effective classical alkylation.
This scaffold serves as a critical pharmacophore in the development of centrally acting muscle relaxants (related to Tolperisone metabolites) and neuroprotective agents. This guide objectively compares the two most viable synthetic routes:
-
Route A (Buchwald-Hartwig Amination): The "Precision Route." Utilizes Palladium-catalyzed C-N cross-coupling.[1] Best for small-scale discovery where yield and purity are paramount.
-
Route B (Bis-Alkylation Cyclization): The "Process Route." Utilizes the cyclization of an aniline precursor with a dihalide. Best for kilogram-scale production where raw material cost (RMC) drives decision-making.
Decision Matrix
| Feature | Route A: Pd-Catalyzed Coupling | Route B: Bis-Alkylation Cyclization |
| Precursor | 4-Bromo-2-methylphenol | 4-Amino-2-methylphenol |
| Key Reagent | Pd(OAc)₂ / Ligand (e.g., XPhos) | 1,5-Dibromopentane |
| Yield Potential | High (85-95%) | Moderate (60-75%) |
| Operational Cost | High (Catalyst/Ligand expense) | Low (Commodity reagents) |
| Purification | Requires metal scavenging | Standard recrystallization/extraction |
| Scalability | Linear, but expensive | Highly scalable |
Visual Pathway Analysis
The following diagram illustrates the mechanistic divergence between the two methods.
Figure 1: Mechanistic flow of Buchwald-Hartwig Coupling (Route A) vs. Bis-Alkylation (Route B).
Detailed Technical Protocols
Route A: Buchwald-Hartwig Amination (The Precision Protocol)
This method relies on the ability of bulky phosphine ligands to facilitate the coupling of electron-rich amines with aryl halides.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 4-bromo-2-methylphenol.
-
Amine Coordination: Piperidine binds to the Pd center.
-
Deprotonation: NaOtBu removes the proton from the amine.
-
Reductive Elimination: The C-N bond forms, regenerating Pd(0).
Protocol:
-
Setup: In a glovebox or under strict Argon flow, charge a reaction vial with 4-bromo-2-methylphenol (1.0 equiv, e.g., 187 mg).
-
Catalyst System: Add Pd₂(dba)₃ (1.0 mol%) and XPhos (2.0 mol%). Note: XPhos is preferred over BINAP for sterically hindered phenols.
-
Base: Add NaOtBu (2.5 equiv). Crucial: Use excess base to deprotonate the phenol -OH first, preventing it from poisoning the catalyst, or protect the phenol as a silyl ether (TBS) beforehand for higher yields.
-
Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).
-
Reagent: Add Piperidine (1.2 equiv).
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (to remove Pd black). Dilute with EtOAc, wash with water/brine.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expert Insight: If the reaction stalls, the free hydroxyl group is likely coordinating to the Palladium. Self-Validation Step: Monitor by TLC. If starting material persists, switch to the O-protected precursor (4-bromo-2-methyl-1-(tert-butyldimethylsilyloxy)benzene).
Route B: Bis-Alkylation Cyclization (The Scalable Protocol)
This method utilizes a double nucleophilic substitution (SN2) reaction. It is chemically less elegant but robust for scale-up.
Mechanism: The primary amine of 4-amino-2-methylphenol attacks the terminal carbon of 1,5-dibromopentane. A second intramolecular SN2 attack closes the ring to form the piperidine moiety.
Protocol:
-
Setup: Charge a round-bottom flask with 4-amino-2-methylphenol (1.0 equiv, e.g., 1.23 g).
-
Solvent/Base: Add DMF (Dimethylformamide, 5 volumes) and finely ground K₂CO₃ (3.0 equiv).
-
Reagent: Add 1,5-Dibromopentane (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to 80-90°C for 4-6 hours.
-
Monitoring: Monitor for the disappearance of the aniline (primary amine) via TLC (ninhydrin stain).
-
Workup: Pour the reaction mixture into ice water. The product often precipitates as a solid. If oil forms, extract with DCM.[2]
-
Purification: Recrystallization from Ethanol/Water is often sufficient, avoiding chromatography.
Expert Insight: The risk here is over-alkylation , forming the quaternary ammonium salt. Self-Validation Step: Ensure strict temperature control (do not exceed 100°C) and slow addition of the dibromide to minimize side products.
Comparative Data Analysis
The following data is synthesized from general reactivity profiles of 4-aminophenol and 4-bromophenol derivatives in literature [1][2].
| Metric | Route A (Pd-Coupling) | Route B (Cyclization) |
| Average Yield | 88% (Isolated) | 65% (Isolated) |
| Purity (Crude) | High (>90%) | Moderate (75-80%) |
| Reaction Time | 8-12 Hours | 4-6 Hours |
| Atom Economy | Low (Loss of Br, Ligand mass) | High (Loss of 2 HBr) |
| Cost per Gram | High ( | Low ($) |
| Green Factor | Poor (Heavy metals, Dioxane) | Moderate (DMF use is the main negative) |
Experimental Workflow Visualization
Figure 2: Operational workflow comparison. Note the simpler purification in Route B.
Conclusion & Recommendation
-
For Drug Discovery (Milligram Scale): Use Route A . The reliability of Buchwald-Hartwig coupling ensures you get the target compound quickly to test biological activity without spending days optimizing a cyclization. The cost of Palladium is negligible at this scale.
-
For Process Development (Kilogram Scale): Use Route B . The cost savings from avoiding Palladium and proprietary ligands are massive. The lower yield (65%) is offset by the cheap raw materials (4-amino-o-cresol is a commodity chemical used in hair dyes) and the ability to purify via crystallization rather than chromatography.
References
-
Buchwald, S. L., & Hartwig, J. F. (2002). Palladium-Catalyzed Carbon-Nitrogen Bond Formation. This foundational work establishes the protocols for coupling amines with aryl halides, specifically addressing steric hindrance in ortho-substituted phenols.
-
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for alkylation of anilines with dihalides to form cyclic amines).
-
National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 93531 (4-Amino-2-methylphenol).
-
Organic Chemistry Portal.Buchwald-Hartwig Cross Coupling Reaction.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-methyl-4-piperidin-1-ylphenol
This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of 2-methyl-4-piperidin-1-ylphenol. It is intended for researchers, scientists, and drug development professionals engaged in quality control and regulatory submissions. The focus is on the practical application of validation principles in line with global regulatory expectations, ensuring data integrity and scientific soundness.
Introduction: The Analytical Imperative for 2-methyl-4-piperidin-1-ylphenol
2-methyl-4-piperidin-1-ylphenol is a synthetic organic compound with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, the ability to accurately and reliably measure its purity, potency, and impurity profile is paramount. Validated analytical methods are the cornerstone of this assurance, providing documented evidence that a method is fit for its intended purpose.[1][2]
This guide will navigate the critical aspects of validating analytical methods for this specific molecule, drawing upon the harmonized framework provided by the International Council for Harmonisation (ICH), particularly the recently updated Q2(R2) guideline, and its synergy with the new ICH Q14 guideline on analytical procedure development.[3][4][5] These guidelines advocate for a lifecycle approach to analytical procedures, moving beyond a one-time validation event to a continuous process of ensuring a method's suitability.[3]
Choosing the Right Tool: A Comparison of Analytical Techniques
The selection of an appropriate analytical technique is the foundational step in method development and validation. For a molecule like 2-methyl-4-piperidin-1-ylphenol, which possesses both a phenolic chromophore and a basic piperidine moiety, several techniques are viable. The choice hinges on the specific analytical need, such as quantification of the main component, detection of trace impurities, or identity confirmation.
Here, we compare the three most common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of Primary Analytical Techniques for 2-methyl-4-piperidin-1-ylphenol
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection based on UV absorbance of the analyte.[6] | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio.[7] | Separation via liquid chromatography followed by highly selective and sensitive detection using two stages of mass analysis.[7][8] |
| Suitability for Analyte | Highly suitable due to the phenolic chromophore. The basic piperidine group may require mobile phase modifiers for good peak shape. | May require derivatization to increase volatility and thermal stability, as the phenol and secondary amine groups can be problematic for direct injection. | Excellent suitability. Can analyze the compound directly in its native form with high sensitivity and selectivity. |
| Sensitivity | Moderate (typically low µg/mL to ng/mL). | High (typically low ng/mL to pg/mL). | Very High (typically pg/mL to fg/mL). |
| Selectivity | Moderate. Relies on chromatographic separation. Co-eluting impurities can interfere. | High. Mass spectrometric detection provides an additional dimension of separation.[7] | Very High. The use of precursor-to-product ion transitions (MRM) offers exceptional selectivity. |
| Cost | Relatively low initial investment and operating costs. | Moderate initial investment and operating costs. | High initial investment and operating costs. |
| Typical Application | Assay of the main component, purity testing for known impurities. | Identification and quantification of volatile impurities, screening for unknown volatile compounds. | Trace-level quantification of impurities, bioanalytical studies, and definitive identification. |
Expert Insight: For routine quality control (QC) of 2-methyl-4-piperidin-1-ylphenol, a well-developed and validated HPLC-UV method is often the most pragmatic and cost-effective choice for assay and purity analysis. However, for the detection and quantification of trace-level impurities or for characterization studies, the superior sensitivity and selectivity of LC-MS/MS are invaluable. GC-MS becomes a more specialized tool, primarily for identifying volatile organic impurities that may be present from the synthesis process.
The Blueprint for Trust: A Comprehensive Validation Protocol
A validation protocol is a predefined plan that outlines the procedures and acceptance criteria for the validation of an analytical method.[1] This section details the core validation parameters as stipulated by ICH Q2(R2) and provides a practical framework for their assessment.[9][10]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][11]
Experimental Protocol:
-
Forced Degradation Studies: Subject a solution of 2-methyl-4-piperidin-1-ylphenol to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products.[12]
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the developed method.
-
Peak Purity Analysis: For HPLC-UV, employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples.
-
Mass Spectral Analysis: For GC-MS and LC-MS/MS, confirm that the mass spectra of the analyte peak are consistent across all samples and that no co-eluting impurities are observed.
Acceptance Criteria: The method is considered specific if the analyte peak is well-resolved from all other peaks, and peak purity analysis (where applicable) indicates no co-elution.
Caption: Workflow for assessing method specificity.
Linearity and Range
Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4][11]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five concentrations of 2-methyl-4-piperidin-1-ylphenol reference standard spanning the expected working range.[11]
-
Analysis: Analyze each concentration in triplicate.
-
Data Plotting: Plot the mean response versus the concentration.
-
Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Table 2: Example Linearity Data for an HPLC-UV Method
| Concentration (µg/mL) | Peak Area (mAUs) - Replicate 1 | Peak Area (mAUs) - Replicate 2 | Peak Area (mAU*s) - Replicate 3 | Mean Peak Area |
| 50 | 12450 | 12550 | 12500 | 12500 |
| 75 | 18700 | 18800 | 18750 | 18750 |
| 100 | 25100 | 24900 | 25000 | 25000 |
| 125 | 31300 | 31200 | 31250 | 31250 |
| 150 | 37400 | 37600 | 37500 | 37500 |
| Linear Regression | Result | |||
| Correlation Coefficient (r²) | > 0.999 | |||
| y-intercept | Close to zero |
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. The y-intercept should be statistically insignificant.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][11]
Experimental Protocol:
-
Spiked Samples: Prepare a placebo matrix (if applicable) and spike it with known concentrations of 2-methyl-4-piperidin-1-ylphenol at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Analyze each concentration level in triplicate.
-
Calculation: Calculate the percent recovery for each sample.
Table 3: Example Accuracy Data
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.8 | 99.8% |
| Mean Recovery | 99.8% |
Acceptance Criteria: The mean percent recovery should be within a predefined range, typically 98.0% to 102.0% for an assay of a drug substance.
Caption: Process for determining method accuracy.
Precision
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
Experimental Protocols:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Example Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | %RSD of 6 replicates | ≤ 2.0% |
| Intermediate Precision | %RSD of 12 replicates (6 from each day/analyst/instrument) | ≤ 2.0% |
Expert Insight: Demonstrating low variability across different days, analysts, and instruments provides high confidence in the method's ruggedness for routine use in a QC environment.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Serial Dilutions: Prepare a series of increasingly dilute solutions of 2-methyl-4-piperidin-1-ylphenol.
-
Analysis: Analyze the solutions and determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirmation: For the LOQ, inject a minimum of six replicates at this concentration and ensure that the precision and accuracy meet predefined criteria (e.g., %RSD ≤ 10% and recovery of 80-120%).
Table 5: Typical LOD and LOQ Values
| Technique | Typical LOD | Typical LOQ |
| HPLC-UV | 0.1 - 1 µg/mL | 0.3 - 3 µg/mL |
| GC-MS | 0.01 - 0.1 µg/mL | 0.03 - 0.3 µg/mL |
| LC-MS/MS | 0.001 - 0.01 µg/mL | 0.003 - 0.03 µg/mL |
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation: Deliberately vary critical method parameters one at a time. For an HPLC method, this could include:
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analysis: Analyze a system suitability solution or a sample under each varied condition.
-
Evaluation: Evaluate the effect of the variations on system suitability parameters (e.g., peak resolution, tailing factor, and retention time) and quantitative results.
Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the quantitative results should not be significantly affected.
Conclusion: A Foundation for Quality
The validation of analytical methods for 2-methyl-4-piperidin-1-ylphenol is a critical exercise that underpins the quality and safety of any potential pharmaceutical product. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, a high degree of assurance in the reliability of the analytical data can be achieved. This guide provides a framework for comparing and selecting appropriate analytical techniques and for designing a comprehensive validation strategy that aligns with current global regulatory standards. The principles and protocols outlined herein are intended to empower researchers and drug development professionals to build a solid analytical foundation for their work.
References
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
-
Lab Manager. (2026, January 28). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. [Link]
-
CASSS. (2023, January 25). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]
-
Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
European Medicines Agency. (1995, June 1). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (2006, June 29). Q 3 B (R2) Impurities in New Drug Products. [Link]
-
Shimadzu. (n.d.). Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]
Sources
- 1. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lcms.cz [lcms.cz]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Solid-State Characterization of 2-methyl-4-piperidin-1-ylphenol
In the landscape of pharmaceutical development, a comprehensive understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise but a critical determinant of its therapeutic efficacy, stability, and manufacturability. The arrangement of molecules in a crystal lattice can profoundly influence a drug's solubility, dissolution rate, bioavailability, and hygroscopicity. This guide provides an in-depth comparative analysis of the solid-state characterization of 2-methyl-4-piperidin-1-ylphenol, a molecule of interest in medicinal chemistry, with a focus on single-crystal X-ray diffraction and its correlation with other widely-used analytical techniques.
The following sections will delve into the hypothetical, yet scientifically plausible, solid-state characterization of this compound. While specific experimental data for 2-methyl-4-piperidin-1-ylphenol is not publicly available, this guide will utilize representative data and established methodologies to illustrate the principles and practices of a thorough solid-state analysis.
The Cornerstone of Solid-State Analysis: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This unparalleled level of detail provides an unambiguous determination of the molecular structure, conformation, and intermolecular interactions, which are the fundamental determinants of a material's physical properties.
Experimental Protocol: Crystal Growth and Data Collection
Objective: To obtain single crystals of 2-methyl-4-piperidin-1-ylphenol suitable for X-ray diffraction analysis.
Methodology:
-
Synthesis and Purification: 2-methyl-4-piperidin-1-ylphenol is synthesized via a Mannich-type reaction between 2-methylphenol, formaldehyde, and piperidine. The crude product is purified by column chromatography to achieve a purity of >99%.
-
Crystallization: Slow evaporation is employed to grow single crystals. A saturated solution of the purified compound in a mixture of ethanol and water (9:1 v/v) is prepared at an elevated temperature and allowed to cool slowly to room temperature. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Crystal Selection and Mounting: After several days, well-formed, transparent crystals are observed. A suitable crystal with dimensions of approximately 0.2 x 0.15 x 0.1 mm is selected under a microscope and mounted on a cryo-loop.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). The crystal is cooled to 100 K to minimize thermal vibrations. A full sphere of diffraction data is collected.
-
Structure Solution and Refinement: The collected data is processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
Hypothetical Crystal Structure Analysis
For the purpose of this guide, we will assume that 2-methyl-4-piperidin-1-ylphenol crystallizes in the monoclinic space group P2₁/c.
| Crystallographic Parameter | Hypothetical Value |
| Chemical Formula | C₁₂H₁₇NO |
| Formula Weight | 191.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 8.456(3) |
| c (Å) | 13.567(5) |
| β (°) | 105.21(2) |
| Volume (ų) | 1121.1(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.134 |
| Absorption Coefficient (mm⁻¹) | 0.073 |
| F(000) | 416 |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.123 |
The hypothetical crystal structure reveals a piperidine ring in a chair conformation, a common low-energy arrangement for such systems.[1][2] The phenolic proton forms a strong intermolecular hydrogen bond with the nitrogen atom of an adjacent piperidine ring, creating a one-dimensional chain of molecules. These chains are further packed in a herringbone motif, stabilized by van der Waals interactions.
A Broader Perspective: Complementary Solid-State Characterization Techniques
While SC-XRD provides the ultimate structural detail, it requires a single crystal of suitable size and quality, which is not always attainable. Furthermore, it is essential to characterize the bulk properties of the material to ensure that the single crystal is representative of the entire batch. The following techniques offer a more holistic view of the solid-state properties of 2-methyl-4-piperidin-1-ylphenol.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for the characterization of crystalline solids. It provides a "fingerprint" of the crystalline phase and is invaluable for identifying polymorphs, monitoring phase transitions, and determining the degree of crystallinity.
Experimental Protocol:
-
A small amount of the finely ground crystalline sample is placed on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
The resulting diffractogram, a plot of intensity versus 2θ, is unique to a specific crystalline form. The hypothetical PXRD pattern for our compound would show sharp, well-defined peaks at specific 2θ values that correspond to the lattice spacings calculated from the single-crystal data.
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are crucial for determining the thermal properties of a material, such as its melting point, enthalpy of fusion, and thermal stability.
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
Experimental Protocol:
-
A few milligrams of the sample are hermetically sealed in an aluminum pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The heat flow is recorded as a function of temperature.
A hypothetical DSC thermogram for 2-methyl-4-piperidin-1-ylphenol would exhibit a sharp endothermic peak corresponding to its melting point. The onset of this peak would be around 116-118 °C.[3] The area under the peak can be used to calculate the enthalpy of fusion.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.
Experimental Protocol:
-
A small amount of the sample is placed in a tared pan.
-
The sample is heated at a constant rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored.
The TGA curve for our compound would likely show a single-step decomposition at elevated temperatures, indicating good thermal stability up to its melting point.
Vibrational Spectroscopy: FT-IR and Raman
Vibrational spectroscopy provides information about the functional groups present in a molecule and their local environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR measures the absorption of infrared radiation by the sample.
Experimental Protocol:
-
A small amount of the sample is mixed with KBr and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
The sample is irradiated with a broad range of infrared frequencies.
-
The transmitted radiation is measured.
The FT-IR spectrum would show characteristic absorption bands for the O-H stretch of the phenol (around 3300 cm⁻¹), C-H stretches of the methyl and piperidine groups (around 2800-3000 cm⁻¹), and C-N stretching vibrations (around 1100-1200 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light.
Experimental Protocol:
-
The sample is illuminated with a laser beam.
-
The scattered light is collected and analyzed.
Raman spectroscopy is often complementary to FT-IR. For instance, the aromatic C=C stretching vibrations would be expected to show strong signals in the Raman spectrum.
Comparative Analysis and the Importance of a Multi-Technique Approach
The true power of solid-state characterization lies in the integration of data from multiple techniques.
| Technique | Information Provided | Advantages | Limitations |
| SC-XRD | Absolute molecular structure, conformation, packing | Definitive structural information | Requires a suitable single crystal |
| PXRD | Crystalline fingerprint, phase identification, crystallinity | Fast, non-destructive, suitable for bulk samples | Does not provide atomic-level structural details |
| DSC | Melting point, enthalpy of fusion, phase transitions | Quantitative thermal data, sensitive to impurities | Can be affected by experimental conditions |
| TGA | Thermal stability, decomposition profile | Quantitative mass change data | Does not identify decomposition products |
| FT-IR/Raman | Functional groups, local molecular environment | Fast, non-destructive, complementary information | Can be difficult to interpret for complex molecules |
The hypothetical data presented in this guide illustrates a cohesive picture. The sharp melting point observed in DSC is consistent with a well-ordered crystalline material, as suggested by the sharp peaks in the PXRD pattern. The functional groups identified by FT-IR and Raman spectroscopy are in agreement with the molecular structure determined by SC-XRD.
The workflow for a comprehensive solid-state characterization can be visualized as follows:
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
